Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate, also known as BDPF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDPF is a phosphonate ester derivative of a trifluoropropanoate, which is synthesized using a multistep process.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate:
Pharmaceutical Development
Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate is a compound of interest in pharmaceutical research due to its potential bioactivity. Its unique structure, which includes a trifluoromethyl group, can enhance the metabolic stability and bioavailability of drug candidates. Researchers are exploring its use in developing new medications for various diseases, including cancer and infectious diseases .
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. The presence of the trifluoromethyl group can increase the compound’s efficacy and environmental stability, making it a promising candidate for protecting crops from pests and diseases .
Material Science
Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate is also studied in material science for its potential use in creating advanced materials. Its unique chemical properties can be utilized to develop new polymers and coatings with enhanced durability, resistance to chemicals, and thermal stability .
Catalysis
This compound is being explored as a catalyst in various chemical reactions. Its structure allows it to facilitate reactions that are otherwise difficult to achieve, potentially leading to more efficient and sustainable chemical processes. Researchers are particularly interested in its applications in organic synthesis and industrial chemistry .
Biochemical Research
In biochemical research, Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate is used as a probe to study enzyme mechanisms and interactions. Its unique properties can help elucidate the roles of specific enzymes in biological processes, aiding in the development of enzyme inhibitors or activators for therapeutic purposes .
Environmental Science
The compound is also being investigated for its potential applications in environmental science. Its stability and reactivity make it a candidate for use in environmental remediation, such as the degradation of pollutants or the treatment of contaminated water .
Analytical Chemistry
In analytical chemistry, Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate is used as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it useful for calibrating instruments and validating analytical methods .
Medicinal Chemistry
Finally, in medicinal chemistry, this compound is being explored for its potential to act as a lead compound in drug discovery. Its unique structure can be modified to create a variety of derivatives with potential therapeutic effects, making it a valuable starting point for the development of new drugs .
properties
IUPAC Name |
ethyl 2-benzamido-2-diethoxyphosphoryl-3,3,3-trifluoropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3NO6P/c1-4-24-14(22)15(16(17,18)19,27(23,25-5-2)26-6-3)20-13(21)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPCTRVTRMQZKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)P(=O)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3NO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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